

Strategic Structural Analysis & Application Guide: 4-Chloro-2-(tributylstannyl)pyrimidine

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Compound of Interest

Compound Name:	4-Chloro-2-(tributylstannyl)pyrimidine
CAS No.:	155191-66-5
Cat. No.:	B2928860

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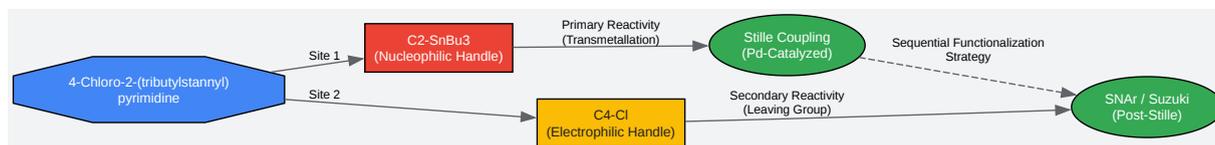
Part 1: Executive Summary & Molecular Logic

4-Chloro-2-(tributylstannyl)pyrimidine represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility lies in its orthogonal reactivity profile:

- C2-Position (Nucleophilic Potential):** The tributylstannyl () group serves as a masked nucleophile, primed for Stille cross-coupling reactions to install aryl, heteroaryl, or vinyl groups.
- C4-Position (Electrophilic Potential):** The chloro substituent is activated for (Nucleophilic Aromatic Substitution) or secondary metal-catalyzed cross-couplings (Suzuki/Buchwald), typically after the C2 functionalization or under specific conditions that preserve the stannane.

This guide provides a rigorous framework for the synthesis, purification, and, most critically, the structural validation of this reagent. The instability of organostannanes and the toxicity of tin byproducts demand a precision-led approach.

Diagram 1: Orthogonal Reactivity & Structural Logic



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Caption: Orthogonal reactivity map showing the C2-stannane as the primary transmetalation site and C4-chloride as the secondary electrophilic site.

Part 2: Synthesis & Purification Protocol

Expert Insight: Direct lithiation of 4-chloropyrimidine to install the tin species is fraught with regioselectivity issues (C6 vs C2 lithiation) and potential benzyne formation. The most robust, self-validating route utilizes Pd-catalyzed stannylation of a di-halo precursor, exploiting the reactivity difference between I/Br and Cl.

Recommended Synthesis Route

- Precursor: 4-Chloro-2-iodopyrimidine (or 2-bromo analog).
- Reagent: Hexabutyliditin ().
- Catalyst: (Tetrakis).

Protocol 1: Synthesis & De-Stannylation Purification

Note: This protocol integrates synthesis with a mandatory purification step to remove toxic tin residues, a critical failure point in biological assays.

- Reaction Setup:

- In a flame-dried Schlenk flask, dissolve 4-chloro-2-iodopyrimidine (1.0 eq) in anhydrous Toluene (0.1 M).
- Add Hexabutylditin (1.05 eq) and (5 mol%).
- Critical Control Point: Degas the solution with Argon for 15 minutes. promotes homo-coupling of the stannane and catalyst deactivation.
- Heat to 100°C for 4–12 hours. Monitor by TLC (stain with or UV).
- The "Trustworthiness" Workup (Tin Removal):
 - Challenge: and excess are lipophilic and streak on silica.
 - Solution (KF Method): Cool reaction to RT. Add an equal volume of 30% aqueous KF solution. Stir vigorously for 30 minutes.
 - Mechanism:^[1]^[2]^[3]^[4]^[5]^[6] Fluoride forms an insoluble polymeric species with tributyltin byproducts ().
 - Filter the resulting white precipitate through a pad of Celite.
 - Extract the filtrate with EtOAc, dry over , and concentrate.
- Flash Chromatography:
 - Stationary Phase: Silica Gel (neutralized with 1%

if acid-sensitive, though this scaffold is relatively robust).

- Eluent: Hexanes/EtOAc gradient (Start 100:0 → 90:10). The product is non-polar.

Part 3: Structural Analysis (The Core)

This section details how to validate the structure. Mere presence of peaks is insufficient; you must confirm the regiochemistry (Sn at C2, not C4) and the integrity of the Stannane.

Mass Spectrometry (MS)

The "Fingerprint" of Tin is unmistakable. Tin has 10 stable isotopes, with

,

, and

being the most abundant.

- Expected Pattern: A "picket fence" or "cluster" distribution.
- Diagnostic: Look for the cluster centered around the molecular ion

.

- Verification: The presence of Chlorine (

/

, 3:1 ratio) superimposed on the Tin cluster creates a unique, wide isotopic envelope.

NMR Spectroscopy (, ,)

This is the gold standard. The key validation metric is Tin-Proton Satellites.

- Why it works:

and

(both Spin 1/2) couple with protons (

) and carbons (

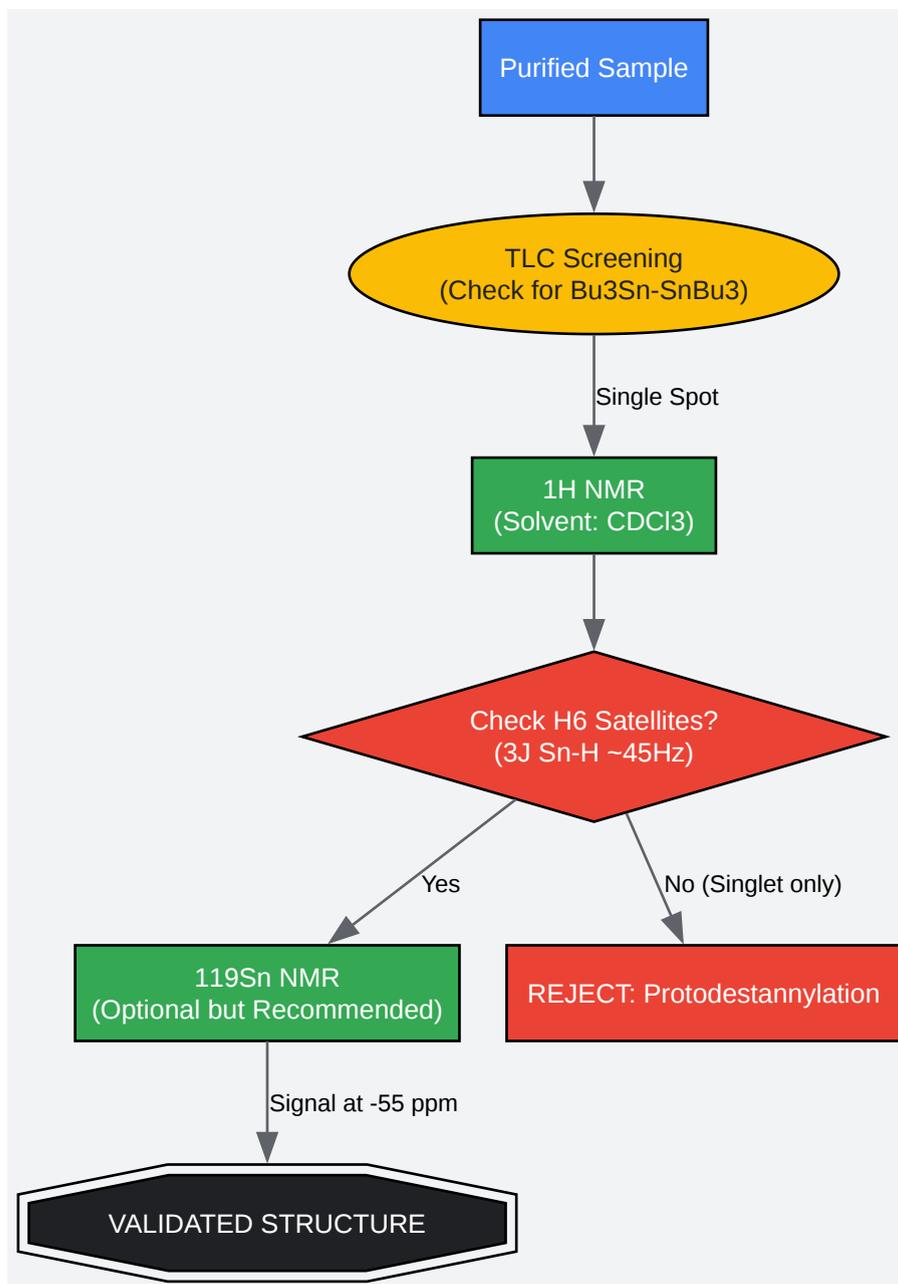
-). These couplings () appear as small "satellite" peaks flanking the main signals.
- The Check: If you do not see satellites, your tin has likely hydrolyzed (protodestannylation).

Table 1: Predicted & Diagnostic NMR Data

Data derived from analogous 2-stannyl-pyridines and pyrimidine base shifts.

Nucleus	Signal / Assignment	Shift (ppm)	Multiplicity	Coupling Constants ()	Structural Insight
	H-6 (Pyrimidine)	8.40 – 8.60	Doublet	Hz	Deshielded by N-atoms. Look for Sn satellites (Hz).
	H-5 (Pyrimidine)	7.10 – 7.30	Doublet	Hz	Shielded relative to H6.
	(Alkyl)	0.8 – 1.6	Multiplets	N/A	Integration must be ~27H relative to aromatic H (1H).
	C-2 (C-Sn)	170 – 175	Singlet	Huge Satellites	Hz. Confirms Sn attachment at C2.
	Sn Atom	-50 to -60	Singlet	N/A	Typical range for heteroaryl stannanes. Upfield from (0 ppm).

Diagram 2: Analytical Validation Workflow



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Caption: Step-by-step decision tree for validating the structural integrity of the stannyl-pyrimidine.

Part 4: Handling & Stability (The "Senior Scientist" Advice)

- Protodestannylation: The C-Sn bond is acid-labile.

- Avoid:

that has been stored for long periods (forms HCl).
- Best Practice: Filter NMR solvent through basic alumina or use

(Benzene-d6) for analysis to prevent in-tube decomposition.
- Toxicity: Organotins are neurotoxins. All weighing must occur in a fume hood. Double-gloving (Nitrile) is mandatory. All waste streams (silica, solvents) must be segregated as "Heavy Metal Waste."

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